molecular formula C16H15NO6S B2806237 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate CAS No. 431928-26-6

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B2806237
CAS No.: 431928-26-6
M. Wt: 349.36
InChI Key: IRJOAAXBQIYZBM-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with a unique structure that combines various functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its chemical properties and reactivity make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formylation: Introduction of the formyl group (-CHO) to the aromatic ring.

    Methoxylation: Introduction of the methoxy group (-OCH3) to the aromatic ring.

    Acetylation: Introduction of the acetyl group (-COCH3) to the amino group.

    Sulfonation: Introduction of the sulfonate group (-SO3H) to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

    Hydrolysis: The acetylamino group can be hydrolyzed to release the amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives.

    Hydrolysis: Amine derivatives.

Scientific Research Applications

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl and acetylamino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-methoxyphenyl benzenesulfonate: Lacks the acetylamino group.

    4-(Acetylamino)benzenesulfonate: Lacks the formyl and methoxy groups.

    2-Formyl-6-methoxyphenyl 4-aminobenzenesulfonate: Lacks the acetyl group.

Uniqueness

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-11(19)17-13-6-8-14(9-7-13)24(20,21)23-16-12(10-18)4-3-5-15(16)22-2/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJOAAXBQIYZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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